

biological activity of novel 1H-indole-2-carbohydrazide derivatives

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Compound of Interest

Compound Name: 1H-indole-2-carbohydrazide

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An In-depth Technical Guide on the Biological Activity of Novel **1H-Indole-2-Carbohydrazide** Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The **1H-indole-2-carbohydrazide** scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile chemistry and a wide spectrum of biological functions.^[1] Derivatives of this core structure have demonstrated significant potential as therapeutic agents, exhibiting activities that span anticancer, antimicrobial, and antioxidant properties.^{[1][2]} The structural versatility of the indole ring, combined with the reactive carbohydrazide moiety, allows for the synthesis of a diverse library of compounds. These derivatives often act through various mechanisms, such as the inhibition of crucial enzymes like tubulin or vascular endothelial growth factor receptor-2 (VEGFR-2), disruption of microbial cell membranes, and scavenging of free radicals.^{[3][4][5]} This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel **1H-indole-2-carbohydrazide** derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

Anticancer and Antiproliferative Activity

A significant area of investigation for **1H-indole-2-carbohydrazide** derivatives is their potential as anticancer agents. Numerous studies have reported potent cytotoxic and antiproliferative

effects against a wide range of human cancer cell lines.^[6]^[7] The mechanism of action often involves the disruption of microtubule dynamics, induction of cell cycle arrest, and apoptosis.^[3]^[6]

Data Presentation: Cytotoxicity of Novel Derivatives

The antiproliferative activity of these compounds is typically expressed as the half-maximal inhibitory concentration (IC_{50}) or the 50% growth inhibition (GI_{50}), representing the concentration required to inhibit cancer cell growth by 50%.

Compound/Derivative	Cancer Cell Line	Activity (IC ₅₀ / GI ₅₀ in μM)	Reference
Derivative 6i	COLO 205 (Colon)	0.071 (LC ₅₀)	[3]
SK-MEL-5 (Melanoma)	0.075 (LC ₅₀)	[3]	
MDA-MB-435 (Melanoma)	0.259 (LC ₅₀)	[3]	
Hydrazone 11	K562 (Leukemia)	Sub-micromolar	[8]
Colo-38 (Melanoma)	Sub-micromolar	[8]	
Hydrazone 16 & 17	K562 (Leukemia)	Sub-micromolar	[8]
Colo-38 (Melanoma)	Sub-micromolar	[8]	
Compound 4e	MCF-7, A549, HCT (Breast, Lung, Colon)	Average 2	[1]
Compound 12	MCF-7 (Breast)	3.01	[6]
Compound 24f	HCT116 (Colon)	8.1	[4]
SW480 (Colon)	7.9	[4]	
Compound 5a & 6b	Various (Leukemia, Lung, Colon, etc.)	< 0.4	[7]
Compound 5f (Ursolic Acid conjugate)	SMMC-7721 (Hepatocarcinoma)	0.56	[9]
HepG2 (Hepatocarcinoma)	0.91	[9]	
Compound 5c & 5d	HeLa (Cervical)	13.41 & 14.67	[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

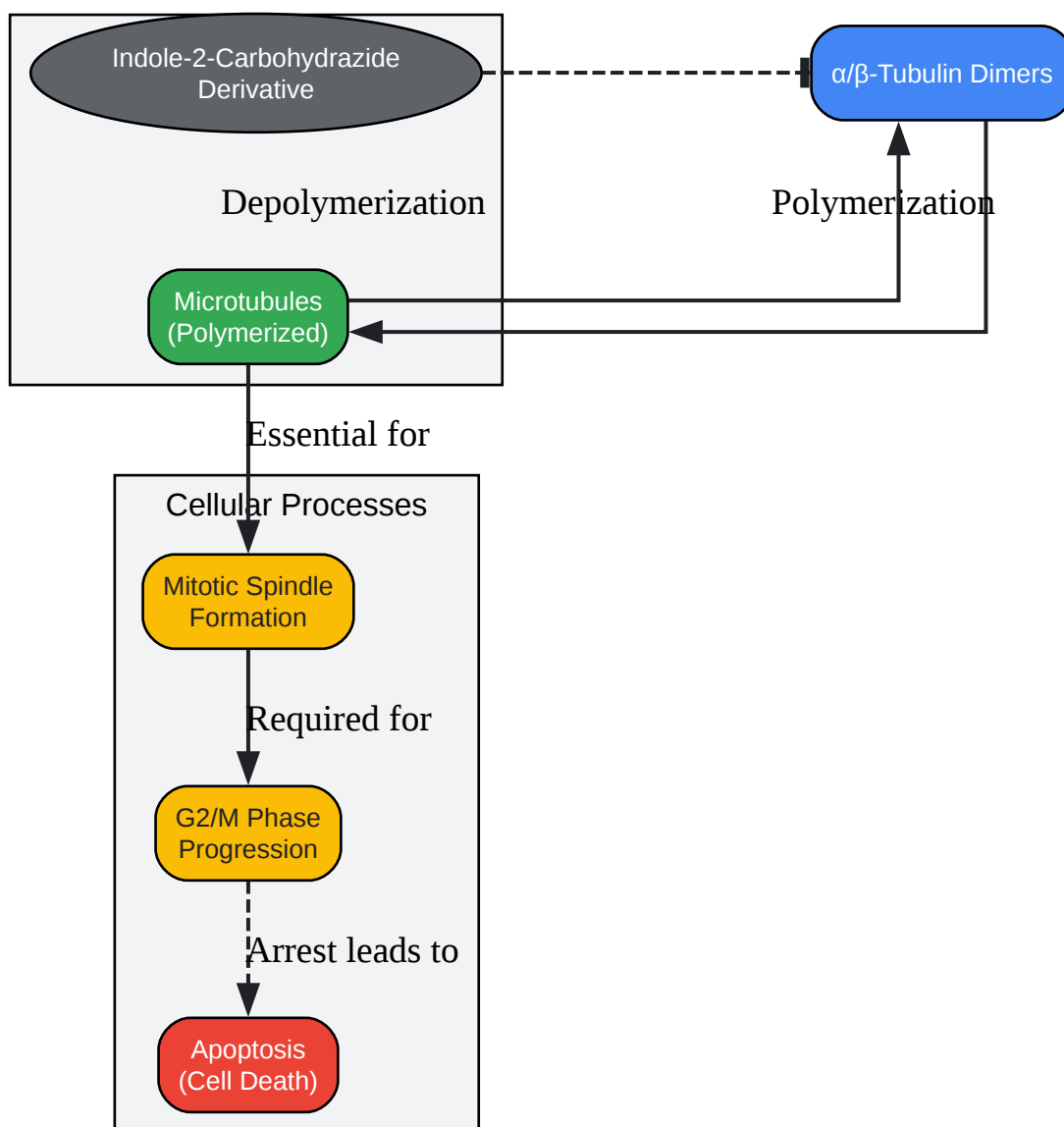
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance.

Procedure:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.
- **Compound Treatment:** Cells are treated with various concentrations of the **1H-indole-2-carbohydrazide** derivatives and incubated for a specified period (e.g., 48-72 hours). Control wells receive only the vehicle (e.g., DMSO).
- **MTT Addition:** After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
- **Formazan Solubilization:** The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals.
- **Absorbance Measurement:** The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration.

Visualization: Tubulin Polymerization Inhibition Pathway

Several indole-2-carbohydrazide derivatives exert their anticancer effects by targeting the colchicine binding site on β -tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[\[3\]](#)[\[7\]](#)



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Mechanism of tubulin polymerization inhibition.

Antimicrobial Activity

Derivatives of **1H-indole-2-carbohydrazide** have also been identified as potent antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11][12] Their mechanism can involve the disruption of the microbial cell membrane or inhibition of essential enzymes.[5]

Data Presentation: Antimicrobial Activity of Novel Derivatives

The potency of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/Derivative	Microorganism	Activity (MIC in $\mu\text{g/mL}$)	Reference
Compound 3a, 3b, 4e, 5a, 5b, 5c, 5e	S. aureus, E. coli, S. Typhi, C. albicans, A. flavus, A. niger, M. tuberculosis	1.56 - 6.25	[2]
Compound 2c (indole-thiadiazole)	MRSA	3.125	[11]
Compound 3c (indole-triazole)	B. subtilis	3.125	[11]
Compound 3d (indole-triazole)	MRSA	More effective than ciprofloxacin	[11]
Nitrofurazone Analogue 28, 29, 32-43	Staphylococcus spp., Bacillus spp.	0.002 - 7.81	[13]
Compound 6f (Indole-1,2,4 Triazole)	Candida albicans	2	[14]
Various Indole-Triazoles	Candida krusei	3.125 - 50	[12]
Hydrazone 5f	E. coli, K. pneumoniae	2.5	[15]
Compound b6	Colletotrichum fructicola	3.39 (EC_{50})	[5]
Gibberella zeae		3.49 (EC_{50})	[5]

Experimental Protocol: Broth Microdilution for MIC Determination

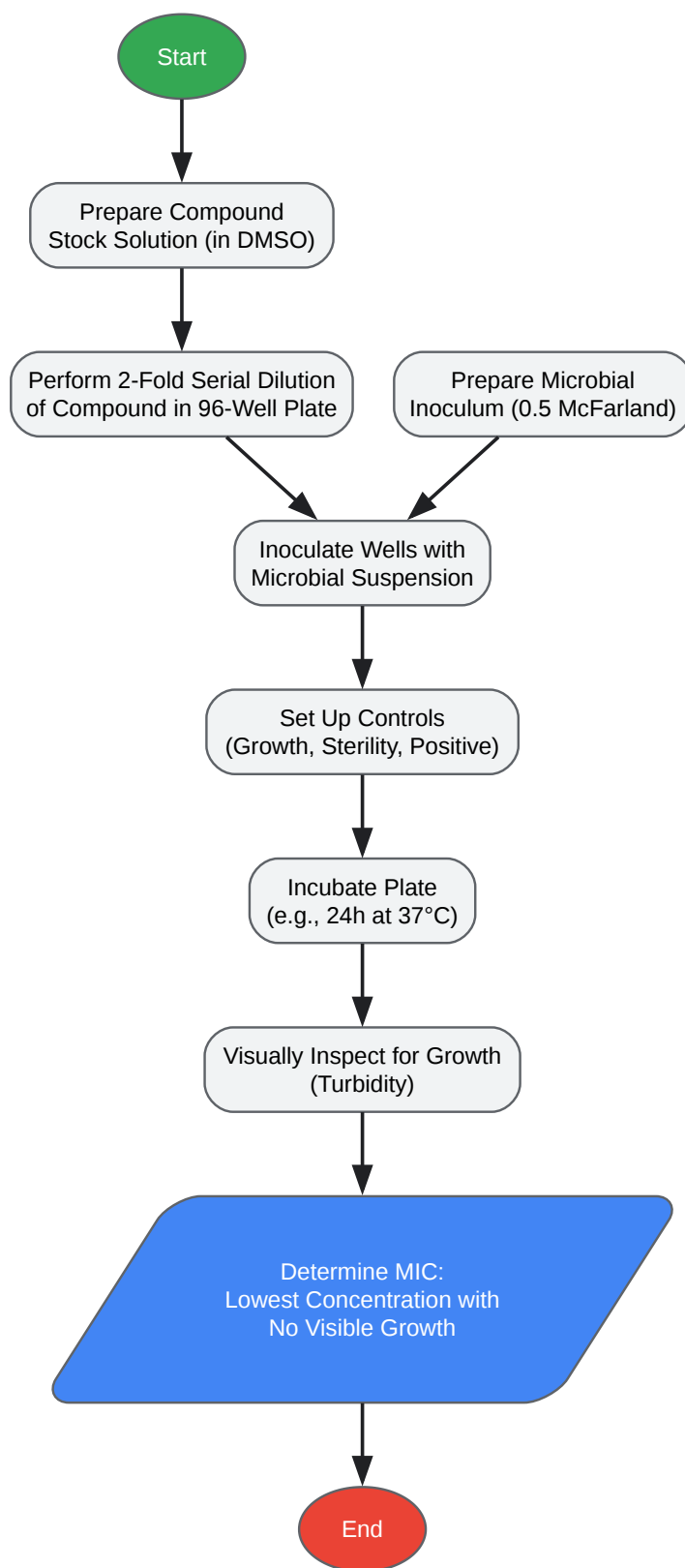
This method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism.[\[13\]](#)[\[16\]](#)

Procedure:

- **Preparation of Compound Stock:** Dissolve the indole derivative in a suitable solvent like DMSO to create a high-concentration stock solution.[\[16\]](#)
- **Preparation of Inoculum:** Culture the test microorganism (bacteria or fungi) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5×10^5 CFU/mL) in the test wells.[\[16\]](#)
- **Serial Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to obtain a range of decreasing concentrations.[\[16\]](#)
- **Inoculation:** Add the prepared microbial inoculum to each well containing the diluted compound.
- **Controls:** Include a positive control (a known antimicrobial agent), a negative/sterility control (broth only), and a growth control (broth with inoculum but no compound).[\[16\]](#)
- **Incubation:** Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- **MIC Determination:** After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[\[16\]](#)

Visualization: Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a systematic process to quantify the antimicrobial efficacy of a compound.



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Workflow for the Broth Microdilution MIC Assay.

Antioxidant Activity

Certain **1H-indole-2-carbohydrazide** derivatives have been evaluated for their ability to scavenge free radicals, indicating potential as antioxidant agents.[8] This activity is often attributed to the hydrogen-donating ability of the indole NH group and hydroxyl substitutions on appended aromatic rings.[8]

Data Presentation: Antioxidant Activity of Novel Derivatives

Antioxidant activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often reported as an IC₅₀ value.

Compound/Derivative	Assay	Activity	Reference
Arylidene-1H-indole-2-carbohydrazones	DPPH, FRAP, ORAC	Good activity with hydroxyl/methoxy groups	[8]
N'-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide	DPPH, ABTS, CUPRAC	Better inhibition than standards	

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a simple and rapid spectrophotometric method for evaluating the antioxidant capacity of a compound.[17]

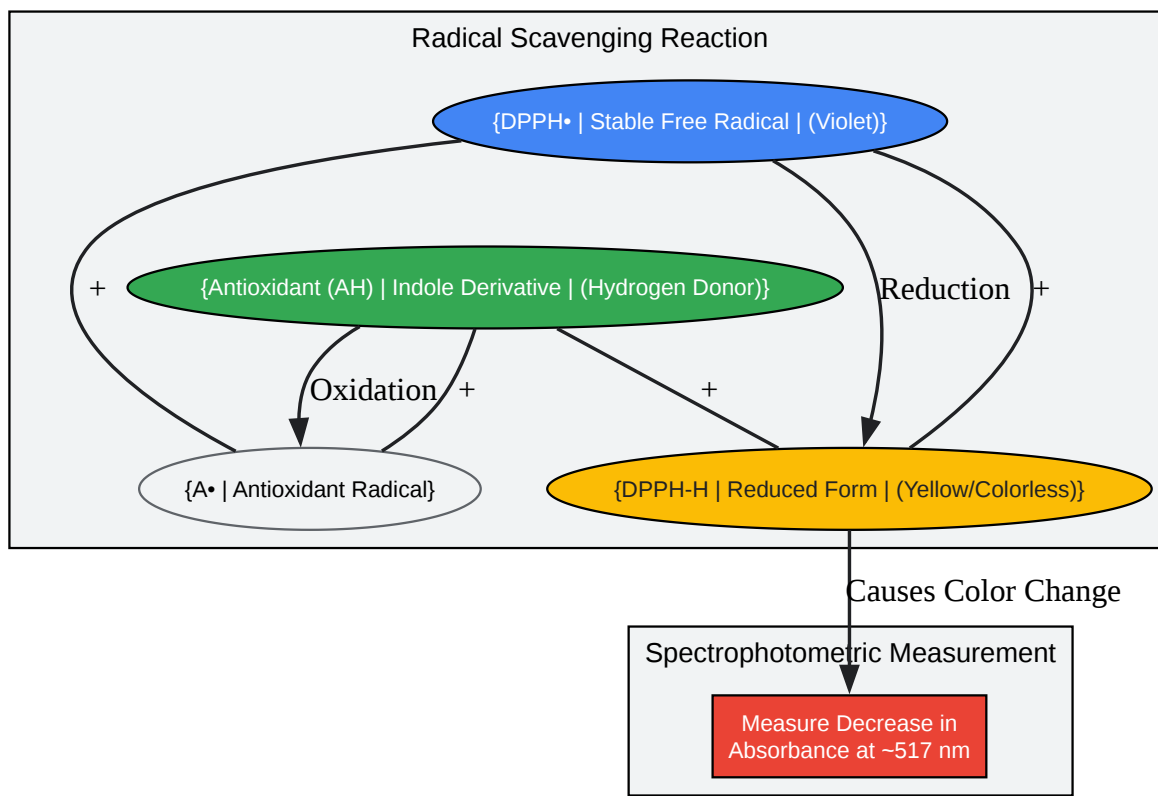
Principle: The stable free radical DPPH has a deep violet color with maximum absorbance around 517 nm.[17] When an antioxidant compound donates a hydrogen atom or an electron, the DPPH radical is neutralized to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity.[17]

Procedure:

- **Preparation of DPPH Solution:** Prepare a fresh solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[18] Keep the solution protected from light.
- **Preparation of Test Solutions:** Dissolve the indole derivatives and a standard antioxidant (e.g., Ascorbic Acid) in the same solvent to prepare stock solutions.[17] Perform serial dilutions to obtain a range of concentrations.
- **Reaction Setup:** In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to a volume of the DPPH working solution.
- **Incubation:** Mix the solutions thoroughly and incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[18]
- **Absorbance Measurement:** Measure the absorbance of each solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH is also measured.[17]
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$.[17] Where A_{control} is the absorbance of the blank and A_{sample} is the absorbance of the test sample. The IC_{50} value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Visualization: Principle of the DPPH Assay

The DPPH assay visually demonstrates the process of a stable free radical being neutralized by an antioxidant compound.



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Principle of DPPH radical scavenging by an antioxidant.

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